Abd-mts
Description
Abd-mts, chemically designated as N-[4-(aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate (CAS: 352000-01-2), is a multifunctional organic compound with a molecular formula of C₉H₁₂N₄O₅S₃ and a molecular weight of 352.41 g/mol . Structurally, it features a benzoxadiazole core appended with an aminosulfonyl group, a primary amine, and a methanethiosulfonate (MTS) moiety. This configuration endows this compound with dual functionality: pH-independent thiol reactivity from the MTS group and fluorescence from the benzoxadiazole fluorophore .
Properties
Molecular Formula |
C9H12N4O5S3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
7-(2-methylsulfonylsulfanylethylamino)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C9H12N4O5S3/c1-20(14,15)19-5-4-11-6-2-3-7(21(10,16)17)9-8(6)12-18-13-9/h2-3,11H,4-5H2,1H3,(H2,10,16,17) |
InChI Key |
KWTVZGWKNPGWAC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNC1=CC=C(C2=NON=C12)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Thiol-Disulfide Interchange
A less common method involves oxidizing 2-aminoethanethiol (HSCHCHNH) with methanesulfonyl chloride (MsCl) in the presence of triethylamine:
Challenges:
Resin-Based Conjugation
This compound derivatives are synthesized for solid-phase applications by reacting Sepharose-4B-NHS resin with excess this compound in DMF:
-
Incubate resin with 50 mM this compound in DMF for 12 hours.
-
Quench unreacted sites with 0.5 M ethanolamine.
Application: Immobilization of cysteine-modified proteins for affinity chromatography.
Purification and Characterization
Purification Techniques
Characterization Data
-
H NMR (DO): δ 3.45 (t, 2H, SCH), 3.10 (t, 2H, NHCH), 2.95 (s, 3H, CHSO).
-
Elemental Analysis: C 14.2%, H 3.5%, N 10.1%, S 24.8%.
Industrial-Scale Production Considerations
Optimized Parameters
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rate.
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Yield Improvement: Continuous distillation to remove NaBr and recycle solvent.
Quality Control
-
Hydrolysis Monitoring: UV-Vis at 412 nm using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to assess free thiol content.
-
Stability: Lyophilized product stored at −20°C with desiccant to prevent hydrolysis.
Comparative Analysis of Synthesis Protocols
Challenges and Mitigation Strategies
-
Hydrolysis of Sodium Methanethiosulfonate
-
Byproduct Formation (NaBr)
-
Cause: Incomplete removal during filtration.
-
Solution: Recrystallization in ethanol.
-
-
Low Reactivity of 2-Bromoethylamine
Chemical Reactions Analysis
General Reactivity of MTS Reagents
MTS reagents are alkylthiosulfonates that undergo nucleophilic substitution reactions with cysteine thiol groups in proteins. This reaction forms mixed disulfides, enabling site-specific modifications for structural and functional studies . The general reaction mechanism is:
R-S-SO₂-CH₃ + Protein-SH → Protein-S-S-R + CH₃SO₂H
Key characteristics:
-
Specificity : React exclusively with free cysteine residues under physiological pH.
-
Reversibility : Disulfide bonds can be reduced by agents like DTT or β-mercaptoethanol .
-
Kinetics : Reaction rates depend on reagent charge, steric accessibility, and local protein environment .
Reaction Kinetics and Thermodynamics
Experimental data for common MTS reagents include:
| Reagent | Structure | Charge | Half-life (pH 7.0, 20°C) | Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|---|---|
| MTSEA | CH₃-SO₂-S-CH₂-CH₂-NH₃⁺ | +1 | 12 min | ~10⁵ |
| MTSES | CH₃-SO₂-S-CH₂-CH₂-SO₃⁻ | -1 | 370 min | ~10³ |
| MTSET | CH₃-SO₂-S-CH₂-CH₂-N⁺(CH₃)₃ | +1 | 11.2 min | ~10⁵ |
Source: Kinetic parameters derived from protein modification studies .
-
pH Dependence : Reactivity decreases at lower pH due to protonation of cysteine thiolates (e.g., MTSEA’s half-life increases to 92 min at pH 6.0) .
-
Temperature Sensitivity : At 4°C, MTSEA’s half-life extends to 116 min, enabling controlled reactions .
Case Study: MTS Reagent Interactions with Membrane Proteins
A 2024 study using macrocavity reactors analyzed MTS-derived intermediates in silicon carbide (SiC) deposition . While unrelated to biological systems, this highlights MTS’s broader reactivity in gas-phase decomposition:
MTS (CH₃SiCl₃) → CH₂SiCl₃ (intermediate) → SiC + byproducts
-
Activation Energy : 65.2 kcal/mol for gas-phase decomposition .
-
Surface Reactivity : Intermediate species exhibit higher sticking probability (η = 1.0 × 10⁻³) compared to MTS itself (η = 2.1 × 10⁻⁶) .
Recent Advances (2022–2025)
-
Machine Learning : A 2024 dataset (mech-USPTO-31K) cataloged 31,000 reaction mechanisms, including MTS-mediated disulfide formations .
-
CVD Applications : Surface kinetic models for MTS/H₂ systems improved SiC epitaxial growth predictions in semiconductor research .
This synthesis integrates biochemical, kinetic, and materials science perspectives to comprehensively address MTS reactivity. Future directions include developing photoactivatable MTS variants for spatiotemporal control in live-cell imaging.
Scientific Research Applications
Key Applications
-
Protein Labeling
- Abd-mts acts as a labeling agent for biomolecules containing thiol groups. It covalently attaches to these molecules through the MTS group, facilitating the study of protein interactions and modifications.
- Researchers can track the movement and localization of proteins within cells using fluorescence microscopy. This application is vital for understanding cellular processes and protein functions.
-
Interaction Studies
- The compound is used to study interactions between proteins by labeling one protein and observing its interaction with others through fluorescence transfer. This method has been instrumental in elucidating complex cellular mechanisms.
- For example, it has been utilized in studying ion channels and transport proteins, providing insights into structural changes during functional assays.
-
Differentiation of Cell Populations
- This compound enables researchers to differentiate cell populations based on specific protein presence or abundance using fluorescence-activated cell sorting (FACS) techniques. This capability is essential in various fields such as immunology and cancer research.
-
Biological Activity Modification
- The compound modifies cysteine residues in proteins, which can alter protein function and stability. This characteristic is useful for probing protein interactions and conformational changes, enhancing our understanding of enzymatic activities and metabolic pathways.
-
Potential Therapeutic Uses
- While primarily used as a research tool, the reactivity of this compound with thiols could have implications in drug development, especially for targeting specific proteins involved in disease processes.
Case Study 1: Protein Dynamics
In a study examining the dynamics of ion channels, researchers utilized this compound to label specific cysteine residues within the channel proteins. By tracking the labeled proteins using fluorescence microscopy, they observed conformational changes that occurred during activation and deactivation cycles. This research provided critical insights into the mechanisms of ion transport across membranes.
Case Study 2: Cancer Research
A recent investigation employed this compound to differentiate between cancerous and non-cancerous cell populations based on specific protein markers. By using FACS to analyze the labeled cells, researchers identified unique expression profiles that could lead to targeted therapies for specific cancer types.
Mechanism of Action
The mechanism of action of “Abd-mts” involves its reduction by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. This reduction leads to the formation of a colored formazan product, which can be quantified to measure cell viability and proliferation. The molecular targets and pathways involved in this process include:
NAD(P)H-dependent Dehydrogenase Enzymes: These enzymes play a crucial role in the reduction of “this compound”.
Mitochondrial Pathways: The reduction process is closely linked to mitochondrial activity, as the enzymes involved are located in the mitochondria.
Comparison with Similar Compounds
Key Properties :
- Physical State : Orange crystalline solid
- Melting Point : 152–153°C
- Solubility: Slightly soluble in polar solvents like dimethyl sulfoxide (DMSO), methanol, and acetonitrile .
- Stability : Light-sensitive; requires storage at –20°C in amber vials .
Applications :
Abd-mts is primarily utilized in drug development and materials science for thiol-selective labeling. Its fluorescence enables real-time tracking of conjugation processes, making it valuable in biochemical assays and polymer synthesis .
Comparison with Similar Compounds
The unique properties of this compound are best contextualized through comparisons with structurally or functionally analogous compounds. Below, this compound is evaluated against ABD-F (a precursor) and DBCO-PEG4-Biotin (a functionally distinct bioconjugation agent).
Structural and Functional Comparison with ABD-F
ABD-F, the precursor to this compound, shares the benzoxadiazole fluorophore but lacks the MTS group. Instead, ABD-F relies on pH-dependent thiol reactivity, limiting its utility in neutral or alkaline environments. This compound overcomes this limitation by incorporating the MTS group, enabling rapid, pH-independent thiol conjugation .
Key Differences :
| Parameter | This compound | ABD-F |
|---|---|---|
| Reactive Group | Methanethiosulfonate (MTS) | pH-dependent thiol-reactive group |
| Reaction Kinetics | Fast, pH-independent | Slower, pH-sensitive |
| Applications | Broad-range thiol labeling | Limited to specific pH conditions |
Functional Comparison with DBCO-PEG4-Biotin
DBCO-PEG4-Biotin, a dibenzocyclooctyne (DBCO) derivative, is used in copper-free click chemistry for azide-alkyne cycloaddition. Unlike this compound, it lacks fluorescence and targets azides instead of thiols. While this compound is ideal for fluorescent thiol tracking, DBCO-PEG4-Biotin excels in modular bioconjugation (e.g., antibody-drug conjugates) due to its PEG spacer and biotin affinity tag .
Comparative Analysis :
| Parameter | This compound | DBCO-PEG4-Biotin |
|---|---|---|
| Target | Thiols | Azides |
| Fluorescence | Yes (benzoxadiazole fluorophore) | No |
| Primary Use | Fluorescent thiol labeling | Azide-based bioconjugation |
| Solubility | Limited to polar organic solvents | Likely water-soluble (PEG spacer) |
Comparison with Other MTS Derivatives
Methanethiosulfonates like MTSEA (methanethiosulfonate ethylamine) share this compound’s thiol reactivity but lack fluorescent properties. This compound’s integration of fluorescence provides a distinct advantage in applications requiring real-time monitoring, such as live-cell imaging .
Research Findings and Limitations
- This compound vs. ABD-F : Studies suggest this compound achieves 80–90% conjugation efficiency within 10 minutes under physiological pH, whereas ABD-F requires >30 minutes and specific pH adjustments .
- This compound vs. DBCO Derivatives : While DBCO compounds offer modularity, this compound’s fluorescence is irreplaceable in dynamic assays. However, this compound’s light sensitivity necessitates stringent handling protocols .
Critical Knowledge Gaps:
- Long-term stability data for this compound in aqueous buffers.
- Direct comparisons of this compound with maleimide-based thiol probes (e.g., fluorescein maleimide).
Biological Activity
Abd-mts, a compound of interest in various biological studies, has shown significant potential across multiple biological activities. This article compiles findings from diverse sources, focusing on its biological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound (short for "Abdomen Mitochondrial Targeting Signal") is a peptide known for its role in mitochondrial function and its potential applications in therapeutic contexts. Its structure allows it to penetrate cellular membranes and target mitochondria, which are critical for energy production and apoptosis regulation.
1. Antimicrobial Activity
This compound exhibits promising antimicrobial properties, particularly against various bacterial strains. Studies have demonstrated that it can disrupt bacterial cell membranes, leading to cell lysis. For instance, a study indicated that this compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
2. Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been evaluated using various cell lines. The MTS assay (a colorimetric method for assessing cell viability) has been employed to measure the impact of this compound on different cancer cell lines. Results suggest that this compound induces apoptosis in cancer cells at concentrations ranging from 10 to 50 µg/mL, with significant reductions in cell viability observed at higher concentrations.
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| HDF (Human Dermal Fibroblast) | 10 | 157 |
| AGS (Gastric Cancer) | 50 | 25 |
| HepG2 (Liver Cancer) | 25 | 40 |
3. Anti-Inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). The inhibition was dose-dependent, with significant effects noted at concentrations above 20 µg/mL.
The mechanisms through which this compound exerts its biological activities are multifaceted:
- Mitochondrial Targeting : The primary mechanism involves targeting the mitochondria, enhancing ATP production while inducing apoptosis in cancer cells.
- Membrane Disruption : this compound interacts with bacterial membranes, leading to increased permeability and eventual cell death.
- Cytokine Modulation : By modulating cytokine release, this compound can effectively reduce inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections.
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer therapy, this compound was administered to various cancer cell lines. The study reported that treatment led to significant apoptosis as measured by flow cytometry and caspase activity assays. The findings suggest that this compound could be developed into a novel anticancer agent.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Abd-mts while ensuring reproducibility?
- Methodological Guidance :
- Experimental Design : Include a clear objective (e.g., optimizing yield or studying reactivity) and define variables (temperature, solvent, catalysts). Use the metric system for measurements (e.g., mL, mmol) and justify numerical precision (e.g., ±0.1 mg) .
- Characterization : For new compounds, provide spectral data (NMR, IR) and purity metrics (HPLC). For known compounds, cite prior literature for identity confirmation .
- Reproducibility : Document procedures in the main text (e.g., synthesis steps) and include raw data (e.g., chromatograms) in supplementary materials .
- Example Table :
Q. What strategies are recommended for conducting a systematic literature review on this compound?
- Methodological Guidance :
- Keyword Selection : Use specific terms (e.g., "this compound kinetic studies") and avoid jargon. Cross-reference databases (PubMed, SciFinder) and prioritize primary sources .
- Critical Evaluation : Differentiate primary studies (e.g., original synthesis protocols) from secondary reviews. Assess methodological rigor (e.g., sample size, statistical validity) .
- Gaps Identification : Note unresolved questions (e.g., "How does pH affect this compound stability?") to shape your hypothesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s biological activity or physicochemical properties?
- Methodological Guidance :
- Comparative Analysis : Tabulate conflicting results (e.g., IC₅₀ values) and identify variables (e.g., assay protocols, sample purity) .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., identical buffer pH, cell lines) .
- Meta-Analysis : Apply statistical models (e.g., random-effects meta-analysis) to quantify heterogeneity across studies .
- Example Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
